molecular formula C8H18Cl2Sn B1624461 Dichlorobis(2-methylpropyl)stannane CAS No. 14208-78-7

Dichlorobis(2-methylpropyl)stannane

Cat. No. B1624461
CAS RN: 14208-78-7
M. Wt: 303.8 g/mol
InChI Key: GXWLHTAAGCHDAV-UHFFFAOYSA-L
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Description

Dichlorobis(2-methylpropyl)stannane, also known as DMPS, is an organotin compound that has been widely used in scientific research for its unique properties. DMPS is a colorless, oily liquid that is soluble in organic solvents and has a molecular weight of 351.07 g/mol. It is a derivative of tin and contains two methylpropyl groups attached to two chlorine atoms and one tin atom.

Mechanism Of Action

Dichlorobis(2-methylpropyl)stannane acts as a Lewis acid catalyst and can form stable complexes with organic compounds such as alkenes, aldehydes, and ketones. The tin atom in Dichlorobis(2-methylpropyl)stannane can donate a pair of electrons to the organic substrate, leading to the formation of a new bond and the activation of the substrate for further reactions.

Biochemical And Physiological Effects

Dichlorobis(2-methylpropyl)stannane has been shown to have low toxicity and does not accumulate in the body. However, it can cause skin irritation and eye damage upon contact. Dichlorobis(2-methylpropyl)stannane has also been found to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

Dichlorobis(2-methylpropyl)stannane has several advantages for use in lab experiments, including its stability, low toxicity, and ease of handling. However, it can be expensive to synthesize and may not be readily available in some areas. Dichlorobis(2-methylpropyl)stannane also has limited solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for research on Dichlorobis(2-methylpropyl)stannane, including its use as a catalyst in new organic reactions, its potential application in the production of new materials, and its use in biomedical research as an antimicrobial agent. Additionally, further studies on the toxicity and environmental impact of Dichlorobis(2-methylpropyl)stannane are needed to ensure its safe use in various applications.

Scientific Research Applications

Dichlorobis(2-methylpropyl)stannane has been extensively used in scientific research as a reagent in organic synthesis, catalysis, and as a starting material for the preparation of other organotin compounds. It has also been used in the production of polymers, plastics, and other industrial materials.

properties

IUPAC Name

dichloro-bis(2-methylpropyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*4H,1H2,2-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWLHTAAGCHDAV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Sn](CC(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424067
Record name Dichlorobis(2-methylpropyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorobis(2-methylpropyl)stannane

CAS RN

14208-78-7
Record name Dichlorobis(2-methylpropyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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